
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate is a chemical compound with the molecular formula C12H17BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate typically involves the reaction of 6-bromo-5-methylpyridin-3-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial equipment for mixing, heating, and purification to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield tert-butyl (6-amino-5-methylpyridin-3-yl)carbamate, while coupling reactions can produce more complex aromatic compounds .
Applications De Recherche Scientifique
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological molecules.
Medicine: Research into potential therapeutic applications, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or bind to receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- tert-Butyl (6-methylpyridin-3-yl)carbamate
- tert-Butyl (5-bromo-6-chloropyridin-3-yl)methylcarbamate
Uniqueness
tert-Butyl (6-bromo-5-methylpyridin-3-yl)carbamate is unique due to the presence of both a bromine atom and a tert-butyl carbamate group. This combination imparts distinct chemical properties, making it valuable in various synthetic and research applications. Its reactivity and ability to form stable derivatives set it apart from similar compounds .
Propriétés
Formule moléculaire |
C11H15BrN2O2 |
|---|---|
Poids moléculaire |
287.15 g/mol |
Nom IUPAC |
tert-butyl N-(6-bromo-5-methylpyridin-3-yl)carbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-8(6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15) |
Clé InChI |
OFCLDOSZESHCGN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1Br)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


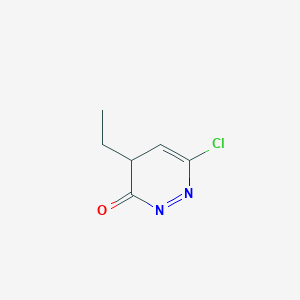
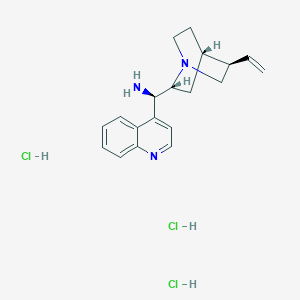
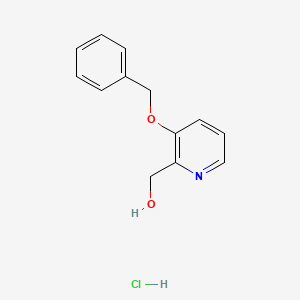
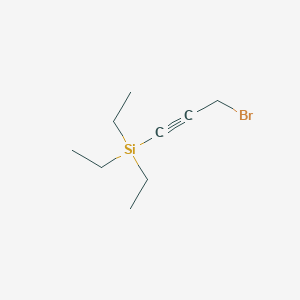
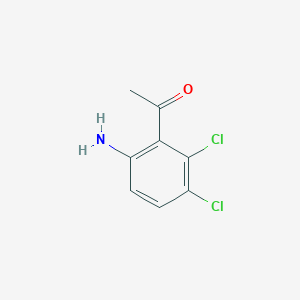
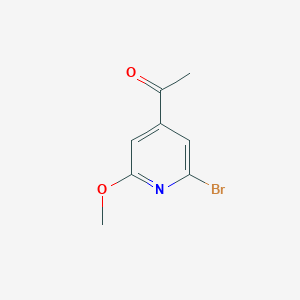
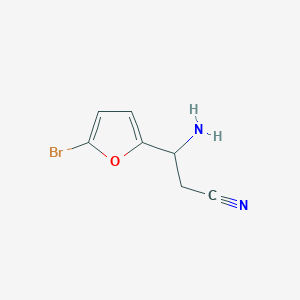
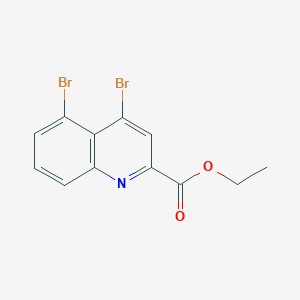
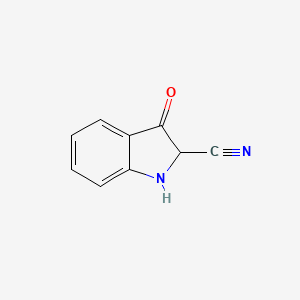
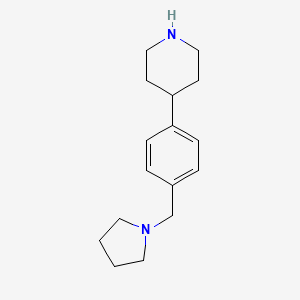

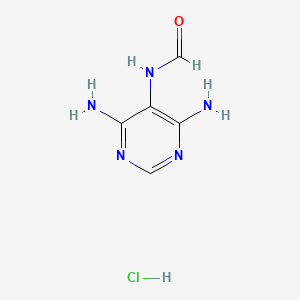

![6-Hydroxy-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12954756.png)
